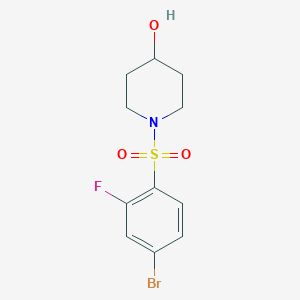
1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol
Vue d'ensemble
Description
“1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol” is a chemical compound with the molecular formula C11H13BrFNO3S . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13BrFNO3S/c12-8-1-2-10(13)11(7-8)18(16,17)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6H2 . This indicates that the compound has a bromine and a fluorine atom attached to the phenyl group, which is further attached to the piperidin-4-ol via a sulfonyl group .Applications De Recherche Scientifique
Synthesis of Bioactive Compounds
The compound serves as a key intermediate in the synthesis of bioactive molecules. For instance, it is used in the synthesis of 5-substituted 1,3,4-oxadiazole derivatives with potential biological activities. These derivatives are synthesized through a series of steps involving esterification, hydrazidation, and finally, reaction with 1-((4-bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol to obtain target compounds with potential butyrylcholinesterase (BChE) inhibitory activities. The synthesized compounds are further subjected to molecular docking studies to determine their binding affinities and orientations within the active sites of human BChE proteins, highlighting the importance of certain amino acid residues in ligand stabilization (Khalid et al., 2016).
Antioxidant and Anticholinesterase Activity
In another study, the compound is utilized to develop novel sulfonyl hydrazone derivatives featuring piperidine rings. These derivatives are assessed for their antioxidant capacity and anticholinesterase activity. Remarkably, certain derivatives exhibit significant lipid peroxidation inhibitory activity and outperform standard antioxidants in various assays, including DPPH· and ABTS+· scavenging activities. This research underscores the compound's role in creating molecules with potential therapeutic benefits, especially in combating oxidative stress-related diseases (Karaman et al., 2016).
Ionic Liquid Crystals
Furthermore, derivatives of the compound are explored for designing ionic liquid crystals, showcasing a diverse range of mesomorphic behaviors. This includes the formation of high-ordered smectic and hexagonal columnar phases, which are influenced by the type of cation and anion used. Such materials are of interest for their potential applications in electronic displays and other advanced technologies (Lava et al., 2009).
Anticancer Agents
Additionally, the compound is pivotal in the development of anticancer agents. Through sequential synthesis, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids are evaluated as anticancer agents, demonstrating significant activity against various cancer cell lines. This research highlights the compound's contribution to the discovery and development of new therapeutic options for cancer treatment (Rehman et al., 2018).
Propriétés
IUPAC Name |
1-(4-bromo-2-fluorophenyl)sulfonylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO3S/c12-8-1-2-11(10(13)7-8)18(16,17)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQMCTORAMBISJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B1521288.png)
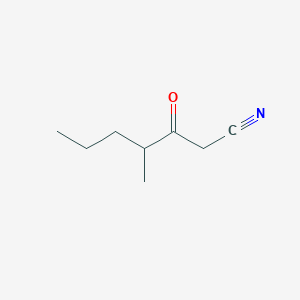
![3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine](/img/structure/B1521291.png)
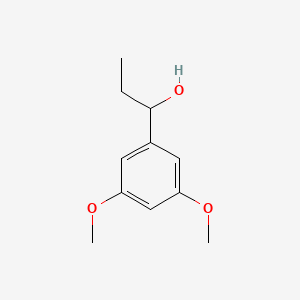




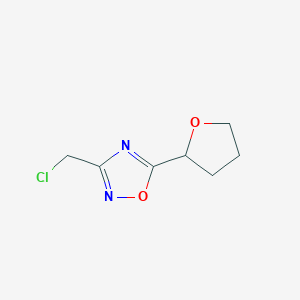
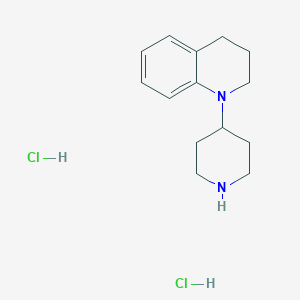
![Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride](/img/structure/B1521305.png)

![2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one](/img/structure/B1521310.png)
